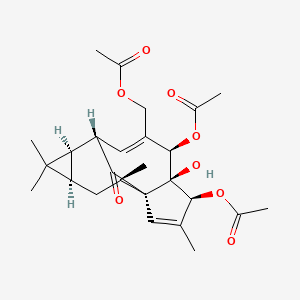
Ingenol triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ingenol triacetate is a natural product found in Euphorbia lactea and Euphorbia trigona with data available.
Aplicaciones Científicas De Investigación
Oncology
Ingenol triacetate has shown promise in treating skin cancers, particularly actinic keratosis and non-melanoma skin cancers. The compound's efficacy is attributed to its ability to induce cell death in cancerous cells while promoting local immune responses.
Clinical Studies:
- A study evaluated the effectiveness of ingenol mebutate (a related compound) in treating actinic keratosis, reporting a complete clearance rate of 45% among treated patients . Although this compound specifically was not the focus, the findings suggest a similar potential for this compound in clinical settings.
Case Study:
- In a clinical trial involving 21 patients with actinic keratosis, histopathological analyses revealed significant improvements post-treatment with ingenol mebutate, indicating that ingenol derivatives could effectively restore normal skin morphology .
Virology
This compound has been identified as a selective inhibitor of human immunodeficiency virus (HIV) replication in vitro. This application highlights its potential role in antiviral therapies.
Mechanism of Action:
- The compound's ability to inhibit HIV replication is attributed to its interference with viral entry and replication processes within host cells .
Data Table: HIV Inhibition Studies
Combination Therapies
Recent research has explored the use of ingenol derivatives in combination with other therapeutic agents to enhance treatment efficacy against cancers. For instance, ingenol-3-angelate has been studied for its synergistic effects when combined with doxorubicin in prostate cancer treatment.
Case Study:
Propiedades
Número CAS |
30220-45-2 |
|---|---|
Fórmula molecular |
C26H34O8 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[(1S,4S,5R,6R,9S,10R,12R,14R)-4,6-diacetyloxy-5-hydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate |
InChI |
InChI=1S/C26H34O8/c1-12-10-25-13(2)8-19-20(24(19,6)7)18(21(25)30)9-17(11-32-14(3)27)23(34-16(5)29)26(25,31)22(12)33-15(4)28/h9-10,13,18-20,22-23,31H,8,11H2,1-7H3/t13-,18+,19-,20+,22+,23-,25+,26-/m1/s1 |
Clave InChI |
IMTIXJBINQBHFH-JETAQZOISA-N |
SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
SMILES canónico |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Sinónimos |
ingenol-3,5,20-triacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















